molecular formula C19H13Cl2N3O B3036959 1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine CAS No. 400087-64-1

1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B3036959
CAS No.: 400087-64-1
M. Wt: 370.2 g/mol
InChI Key: LOWUAYGPAPTXNY-UHFFFAOYSA-N
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Description

1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of two chlorophenyl groups and an imidazo[4,5-b]pyridine core, which is a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-nitropyridine and 2-chlorobenzyl alcohol.

    Formation of Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core is formed through a cyclization reaction involving the starting materials under specific conditions, such as the presence of a base and a suitable solvent.

    Substitution Reactions: The chlorophenyl groups are introduced through substitution reactions, where the nitro group is replaced by the chlorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine
  • 1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-d]pyridine

Uniqueness

1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine is unique due to its specific structural features, such as the positioning of the chlorophenyl groups and the imidazo[4,5-b]pyridine core

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[(2-chlorophenyl)methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O/c20-15-8-3-1-6-13(15)12-25-24-17-10-5-11-22-18(17)23-19(24)14-7-2-4-9-16(14)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWUAYGPAPTXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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